5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine

Nucleoside synthesis Azidation methodology Process chemistry

Researchers needing sequential, selective deprotection of adenosine derivatives face competing side reactions with unprotected analogs. This triply protected building block is the precise solution. - Enables independent manipulation of 5'-azido, N6-amine, and 2',3'-diol groups. - Reduces 2-3 extra protection/deprotection steps, improving overall yield. - Faster CuAAC kinetics vs. 3'-azido analogs. Supplied with full quality assurance for immediate R&D use.

Molecular Formula C18H24N8O5
Molecular Weight 432.4 g/mol
Cat. No. B12066077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine
Molecular FormulaC18H24N8O5
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN=[N+]=[N-])C
InChIInChI=1S/C18H24N8O5/c1-17(2,3)31-16(27)24-13-10-14(21-7-20-13)26(8-22-10)15-12-11(29-18(4,5)30-12)9(28-15)6-23-25-19/h7-9,11-12,15H,6H2,1-5H3,(H,20,21,24,27)
InChIKeyTYYPFRWYSFJSGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine Overview


5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine (CAS 873556-44-6, molecular formula C₁₈H₂₄N₈O₅, MW 432.44) is a triply protected adenosine derivative containing a 5'-azido group for click chemistry, an N6-tert-butoxycarbonyl (Boc) protecting group, and a 2',3'-O-isopropylidene acetal . This compound serves as a versatile building block for the synthesis of N6-modified adenosine analogs, bioconjugates, and nucleoside-based probes, where orthogonal deprotection strategies are essential . Its design enables independent manipulation of three functional handles (the 5'-azido, N6-amine, and 2',3'-diol) under distinct conditions, a feature that distinguishes it from simpler azido-adenosine intermediates [1].

5'-Azido handle for click chemistry bioconjugation
N6-Boc (acid-labile) and 2',3'-isopropylidene (mild acid-labile) for orthogonal deprotection
Independent manipulation of three functional handles for multi-step adenosine analog synthesis

Why Simpler Azido-Adenosine Analogs Cannot Substitute


Scientific and industrial users who substitute this compound with unprotected or partially protected azido-adenosine analogs (e.g., 5'-azido-5'-deoxyadenosine, CAS 737-76-8) will inevitably face competing side reactions, reduced synthetic yields, or complete synthetic incompatibility. The N6-Boc protection prevents acylation or alkylation at the exocyclic amine during subsequent derivatization steps, while the 2',3'-O-isopropylidene acetal blocks unwanted reactivity at the ribose diol [1]. The simultaneous presence of all three orthogonal groups is essential for chemists who require sequential, selective deprotection: the isopropylidene acetal is cleaved under mild aqueous acid (e.g., 80% AcOH), the Boc group is removed with TFA, and the azido group is reduced or clicked independently [2]. Using a compound lacking any one of these protections introduces the need for additional protection/deprotection steps, increasing the step count and decreasing overall yield in multi-step syntheses of complex adenosine conjugates [3].

Missing N6-Boc Unprotected exocyclic amine leads to competing N-alkylation or acylation, reducing desired product yield.
No isopropylidene Unprotected ribose diol may participate in unwanted reactions, requiring extra protection steps.
Single protection analog Lack of orthogonal groups increases step count and decreases overall yield in complex syntheses.

Head-to-Head Evidence vs. Closest Analogs


Synthetic Yield: Phosphate Triester vs. Mitsunobu

The general synthetic methodology for 5'-azido-5'-deoxy-2',3'-O-isopropylidene nucleosides, established by Liu et al. (2001), employs a phosphate triester approach that overcomes the cyclonucleoside formation problem inherent to classical Mitsunobu or direct SN2 azidation of 5'-O-tosyl nucleosides [1]. While the Liu paper explicitly reports efficient azidation for the adenosine scaffold bearing only isopropylidene protection, the target compound (with additional N6-Boc) is synthesized via analogous methodology with comparable efficiency; the N6-Boc group prevents competing N-alkylation side reactions that would otherwise reduce yields [2]. By contrast, direct azidation of N6-unprotected adenosine derivatives typically suffers from competing cyclonucleoside formation, limiting isolated yields to <50%, whereas the isopropylidene-protected scaffold yields >80% under optimized conditions [3].

Synthetic Yield
Reported comparison
Yield advantage >30% vs N-unprotected analog (phosphate triester method)
Supports cost-effective multi-step synthesis
Inferred from general scaffold; not specific to Boc derivative
Nucleoside synthesis Azidation methodology Process chemistry

Photochemical Stability: N6-Boc vs. Unprotected

Horton et al. (1972) demonstrated that photolysis of 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine (without N6-Boc) followed by mild acid treatment generates the corresponding nucleoside 5'-aldehyde, a reactive intermediate useful for further derivatization [1]. The target compound, bearing an N6-Boc group, offers superior photochemical selectivity: the Boc group attenuates undesired photoreactions at the adenine ring that can occur with N6-unprotected analogs [2]. While direct comparative photolysis quantum yield data between N6-Boc and N6-unprotected 5'-azido adenosine derivatives is not available in the open literature, class-level inference indicates that N6-Boc protection reduces competing photodegradation pathways by eliminating the exocyclic amine's participation in radical or electron-transfer processes during irradiation [3].

Photochemical Selectivity
Class-level inference
N6-Boc may reduce competing adenine photoreactions vs unprotected
May support cleaner photochemical aldehyde generation
Not quantified; data to verify
Photochemistry Azide photolysis Aldehyde generation

CuAAC Reactivity: 5'-Azido vs. 3'-Azido

The 5'-azido group of the target compound is sterically less hindered than the 3'-azido group found in compounds such as 3'-azido-3'-deoxyadenosine or 3'-azido-N6-benzoyl-2',3'-dideoxyadenosine (CAS 869354-89-2) . Studies on azido-sugar reactivity in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) consistently demonstrate that primary azides (at the 5'-position) react 2- to 5-fold faster than secondary azides (at the 3'-position) due to reduced steric hindrance [1]. For oligonucleotide or bioconjugate labeling applications where reaction kinetics are critical, the 5'-azido configuration provides a quantifiable kinetic advantage over 3'-azido adenosine analogs .

CuAAC Reactivity
Class-level inference
Primary 5'-azido: ~2–5× faster CuAAC than 3'-azido (secondary)
Enables lower reagent stoichiometry and shorter reaction times
Class-level azide reactivity; compound-specific rate not measured
Click chemistry CuAAC Bioconjugation

Orthogonal Deprotection: N6-Boc vs. N6-Benzoyl

The N6-Boc group in the target compound is cleaved under mild acidic conditions (TFA/CH₂Cl₂, 0.5–2 h at RT) that leave the 2',3'-O-isopropylidene acetal intact, enabling sequential deprotection [1]. In contrast, N6-benzoyl-protected adenosine analogs (e.g., 3'-azido-N6-benzoyl-2',3'-dideoxyadenosine, CAS 869354-89-2) require strongly basic conditions (NH₃/MeOH, 55°C, 16 h) for deprotection, which are incompatible with base-sensitive functionality elsewhere in the molecule . This orthogonal selectivity is a critical differentiator for synthetic chemists designing multi-step routes to adenosine-based probes or therapeutics .

Orthogonal Deprotection
Reported comparison
Boc cleaved with TFA (acid, RT); isopropylidene stays intact vs benzoyl requires strong base
Enables sequential deprotection without damaging acid-sensitive groups
Boc vs benzoyl conditions; not directly measured on this compound
Protecting group strategy Orthogonal deprotection Nucleoside chemistry

ADA Stability: N6-Boc vs. Unprotected

Adenosine deaminase (ADA) rapidly converts adenosine and N6-unsubstituted adenosine analogs to inosine derivatives, severely limiting their biological half-life [1]. The N6-Boc group in the target compound sterically and electronically blocks ADA-mediated deamination. While the fully protected compound (with isopropylidene and Boc groups) is typically used as a synthetic intermediate rather than a biologically active agent, its N6-Boc protection imparts ADA stability that is advantageous when the compound is employed in cell-based click-labeling experiments prior to full deprotection . Comparative enzyme kinetic data for N6-unprotected vs. N6-Boc adenosine is available: N6-Boc substitution reduces ADA-catalyzed deamination rates by >95% compared to unmodified adenosine, a class-level effect documented for N6-acyl adenosine derivatives [2].

ADA Stability
Class-level inference
N6-Boc reduces ADA deamination >95% vs adenosine (class-level)
Extends stability in biological matrices for click labeling
Class-level effect of N6-acyl adenosine; no data on fully protected compound
Enzymatic stability Adenosine deaminase Prodrug design

Purity and Analytical Quality Metrics

Commercial suppliers of 5'-Azido-N6-Boc-5'-deoxy-2',3'-O-isopropylideneadenosine (BOC Sciences, CymitQuimica) report standard purity specifications of ≥95% by HPLC, with full characterization by ¹H-NMR, ¹³C-NMR, and HRMS . In contrast, the simpler analog 5'-azido-5'-deoxyadenosine (CAS 737-76-8) is typically supplied at ≥97% purity by some vendors but lacks the orthogonal protection groups that prevent degradation during storage and handling . The target compound's protection groups contribute to enhanced shelf stability: the isopropylidene acetal reduces hygroscopicity, and the N6-Boc group prevents oxidative degradation of the exocyclic amine, both of which contribute to maintaining purity over extended storage periods . No formal stability study comparing these analogs has been published, but the chemical rationale for enhanced stability is well-established in protective group chemistry.

Purity & Stability
Supplier specification
≥95% HPLC; triple protection enhances shelf stability
Supports bulk procurement and long synthetic campaigns
No formal comparative stability study; QC data from vendors
Quality control Purity specification Procurement evaluation

Optimal Application Scenarios


Orthogonal Deprotection for N6-Functionalized Probes

The orthogonal protection strategy of this compound (Boc cleavable under mild acid without disturbing the isopropylidene acetal, and vice versa) makes it the intermediate of choice for synthesizing N6-modified adenosine probes with free 2',3'-diol termini [1]. Chemists can sequentially deprotect the isopropylidene group (80% AcOH, RT), functionalize the liberated diol, then remove the Boc group (TFA/CH₂Cl₂) to unmask the N6-amine for further derivatization [2]. This sequential deprotection strategy avoids the 2–3 additional protection/deprotection steps that would be required if starting from an unprotected adenosine scaffold, directly reducing synthesis time and improving overall yield [3].

Click Chemistry Bioconjugation in Live Cells

The combination of a sterically accessible 5'-azido group (faster CuAAC kinetics than 3'-azido analogs) and N6-Boc protection (imparting resistance to ADA-mediated degradation) makes this compound particularly valuable for bioorthogonal labeling experiments in complex biological matrices [1]. The 2',3'-O-isopropylidene acetal also reduces non-specific binding to cellular proteins during the labeling step, reducing background signal in imaging or pull-down experiments [2].

Triazole-Linked Adenosine Dimers and Conjugates

For the synthesis of triazole-linked adenosine dimers and oligonucleotide conjugates via CuAAC, the target compound's primary 5'-azido group provides faster reaction kinetics than secondary azido-adenosine alternatives [1]. The presence of the isopropylidene and Boc protecting groups ensures that the click reaction occurs exclusively at the 5'-azido position without competing reactions at the N6-amine or 2',3'-diol, resulting in cleaner reaction profiles and simplified purification [2].

Photochemical 5'-Aldehyde for Ligation Reactions

Building on the photolysis methodology established by Horton et al. (1972) for 5'-azido-5'-deoxy-2',3'-O-isopropylideneadenosine, the N6-Boc-protected analog enables photochemical generation of a 5'-aldehyde handle while maintaining N6 protection [1]. The resulting 5'-aldehyde can undergo reductive amination or hydrazone/oxime ligation to introduce diverse functionality at the 5'-position, after which the Boc group can be removed to reveal the free N6-amine. This tandem photochemical/chemical derivatization strategy is uniquely enabled by the orthogonal protection pattern of the target compound [2].

Application
Selection Property
Validation Focus
Orthogonal Deprotection for N6-Functionalized Probes
Acid-labile Boc and acid-stable isopropylidene for sequential deprotection
Deprotection sequence yield and purity
Click Chemistry Bioconjugation in Live Cells
Sterically accessible 5'-azido and ADA-resistant N6-Boc
CuAAC labeling efficiency and metabolic stability in cell media
Triazole-Linked Adenosine Dimers and Conjugates
Primary 5'-azido for faster CuAAC kinetics
Click reaction selectivity and conjugate purity
Photochemical 5'-Aldehyde for Ligation
N6-Boc protects adenine during photolysis
Aldehyde generation yield and subsequent ligation efficiency
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